1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

Description

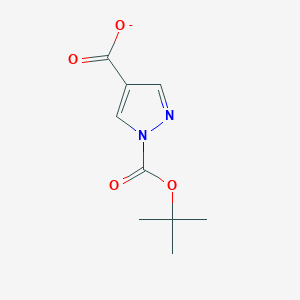

Chemical Structure and Identity 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester (CAS: 288083-62-5) is a pyrazole-based heterocyclic compound with the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 212.20 g/mol . Its structure features a pyrazole ring substituted at the 1- and 4-positions with carboxylic acid ester groups, where the 1-position is protected by a tert-butyl (1,1-dimethylethyl) ester moiety. The SMILES notation is O=C(n1ncc(c1)C(=O)O)OC(C)(C)C, highlighting the tert-butyl ester and pyrazole core .

Applications

This compound serves as a critical intermediate in organic synthesis, particularly for constructing pyrazole-containing pharmaceuticals, agrochemicals, and functional materials. Its tert-butyl ester group enhances stability during synthetic reactions, making it a preferred protective group in multi-step syntheses .

Properties

Molecular Formula |

C9H11N2O4- |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13)/p-1 |

InChI Key |

MBOVQMUHVMCMPG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves several steps. One common method includes the reaction of pyrazole with appropriate carboxylic acid derivatives under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The tert-butyl and alkyl ester groups undergo alkaline hydrolysis to yield dicarboxylic acids. For example:

-

Alkaline hydrolysis with aqueous NaOH converts the ester into the corresponding dicarboxylic acid. This reaction proceeds smoothly, as demonstrated in the synthesis of bis(pyrazol-1-yl)alkane dicarboxylic acids (e.g., compound 1e in ), achieving yields up to 90% under mild conditions.

-

Methanolysis : Direct hydrolysis of acid chlorides derived from the ester is challenging, but methanolysis of intermediates can produce methyl esters in low yields (15–30%) .

Table 1: Hydrolysis Conditions and Outcomes

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Diester 1f | KOH (aqueous) | Dicarboxylic acid 1e | 90% | |

| Monocarboxylated ester 7 | NaOH/EtOH | Acid 7b | 85% |

Carboxylation Challenges

Direct carboxylation of the pyrazole ring is hindered by electronic effects. DFT calculations (B3LYP/6-31G(d)) reveal low electron density at position 4 of the pyrazole ring (charge qC = −0.05 for bis(pyrazol-1-yl)methane), making electrophilic substitution inefficient . Alternative strategies include:

-

Alkylation of pre-carboxylated pyrazoles : Reaction of ethyl 4-pyrazolecarboxylate with α,ω-dibromoalkanes in a KOH-DMSO system produces dicarboxylates in high yields (e.g., 92% for 1e ) .

-

Oxalyl chloride carboxylation : Limited to substrates with electron-donating groups (e.g., methyl), yielding only monocarboxylated products .

Substitution Reactions

The ester participates in nucleophilic acyl substitution, particularly in forming acid chlorides:

-

Thionyl chloride treatment : Reacts with the ester to generate acyl chlorides, which are unstable and require immediate use. For example, compound 3a (1,3-dimethyl-1H-pyrazolecarbonyl chloride) is synthesized in quantitative yield but decomposes upon storage .

-

Reaction with hydrazines : Cyclocondensation with carboxy-methylhydrazine yields functionalized pyrazoles (e.g., ethyl 4-benzoyl-1H-pyrazole-5-carboxylate, 75% yield) .

Table 2: Substitution Reaction Examples

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ester 2a | SOCl₂ | Acyl chloride 3a | >95% | |

| Enaminodiketone 1 | Carboxy-methylhydrazine | Ethyl 4-benzoyl-1H-pyrazole-5-carboxylate | 75% |

Reduction and Functionalization

While explicit data on reduction of this specific ester is limited, analogous pyrazole derivatives undergo:

-

Catalytic hydrogenation : Reduces pyrazole rings to pyrrolidines, though regioselectivity depends on substituents.

-

Borane-mediated reduction : Converts ester groups to alcohols, but competing ring reduction may occur .

Mechanistic Insights

-

Charge distribution analysis : MP2/6-31G(d) calculations highlight electron-deficient C4 positions in unsubstituted pyrazoles, rationalizing poor carboxylation efficiency .

-

Steric effects : The tert-butyl group impedes electrophilic attack at adjacent positions, directing reactivity to less hindered sites .

Key Limitations

Scientific Research Applications

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.

Biology: This compound is utilized in the study of biological pathways and enzyme interactions.

Medicine: It plays a role in the development of pharmaceutical compounds, particularly in the synthesis of P13K inhibitors which are used in cancer research.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting specific pathways, such as the P13K pathway, which is crucial in cell growth and survival . The compound binds to the active sites of enzymes, blocking their activity and thereby exerting its effects.

Comparison with Similar Compounds

1H-Pyrazole-1,4-dicarboxylic acid, 2,3-dihydro-3-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester (CAS: 178424-17-4)

- Molecular Formula : C₁₁H₁₆N₂O₅

- Key Differences :

1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate

- Structural Features : A hybrid of tert-butyl and ethyl esters at the 1- and 4-positions, respectively.

- Applications : Used in tandem protection strategies for selective deprotection in complex syntheses .

Indole-Based tert-Butyl Esters

1H-Indole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl) ester (CAS: Not provided)

- Molecular Formula: C₁₄H₁₅NO₄

- Key Differences :

- Replaces the pyrazole core with an indole ring , altering electronic properties and aromaticity.

- Physical Properties : White crystalline solid, insoluble in water but soluble in ether and dichloromethane .

- Applications : Primarily used to synthesize indole-based pharmaceuticals and dyes, leveraging its stability under acidic conditions .

Other tert-Butyl Ester Heterocycles

1-Piperidinecarboxylic acid, 4-hydroxy-2-oxo-, 1,1-dimethylethyl ester (CAS: 1245646-10-9)

- Molecular Formula: C₁₁H₁₉NO₅

- Key Differences :

Comparative Data Table

Structural and Functional Insights

- Steric Effects : The tert-butyl group in the target compound provides steric hindrance, reducing unwanted side reactions compared to smaller esters like ethyl .

- Solubility: Indole derivatives (e.g., C₁₄H₁₅NO₄) exhibit lower water solubility than pyrazole analogues due to increased hydrophobicity from the aromatic indole ring .

- Reactivity : Ethyl esters (e.g., CAS 178424-17-4) undergo faster hydrolysis than tert-butyl esters, enabling selective deprotection in multi-step syntheses .

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester is a compound of interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential mechanisms of action.

Synthesis

The synthesis of 1H-Pyrazole-1,4-dicarboxylic acid esters typically involves several methodologies. One efficient approach includes the alkylation of 4-pyrazolecarboxylic acid derivatives using α,ω-dibromoalkanes under basic conditions. This method allows for high yields and the formation of various substituted pyrazoles .

Biological Activity Overview

The biological activity of 1H-Pyrazole derivatives encompasses a range of pharmacological effects:

- Anticancer Activity : Compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancer (HepG2) cells. Notably, some derivatives have been reported to inhibit key targets such as topoisomerase II and EGFR .

- Antimicrobial Properties : Several studies have indicated that pyrazole derivatives exhibit antimicrobial activity against pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Anti-inflammatory Effects : Pyrazole compounds have been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, which is critical in conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study focused on a series of 1H-pyrazole derivatives demonstrated their efficacy in inhibiting the growth of various cancer cell lines. Specifically, compounds with hydroxyl substitutions on the aromatic ring exhibited enhanced cytotoxicity against breast cancer cells. The study found that these compounds could effectively inhibit tumor growth in vivo as well .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of substituted pyrazoles, it was found that certain derivatives showed promising results against resistant strains of bacteria. The compounds were evaluated using the microplate Alamar Blue assay, revealing significant inhibition zones compared to control substances .

The mechanisms underlying the biological activities of 1H-pyrazole derivatives are multifaceted:

- Target Inhibition : Many pyrazole derivatives act by inhibiting specific enzymes or receptors involved in cancer progression or inflammation. For instance, inhibition of EGFR and MEK pathways has been associated with reduced tumor cell proliferation .

- Cell Cycle Arrest : Some studies suggest that pyrazoles induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester?

- Methodological Answer : A two-step synthesis is commonly employed. First, 4-chloromethylpyrazole derivatives react with sodium azide (NaN₃) in DMF at 50°C for 3 hours to form azidomethyl intermediates. The second step involves cyclization with reagents like cyanocetamide and tert-butyl peroxide in THF under reflux (5 hours), followed by acidification (pH 3) to precipitate the product. Purification via recrystallization from toluene or ethanol yields high-purity material .

- Key Data : Yields range from 65–85% depending on substituents. Reaction efficiency is solvent-dependent, with DMF and THF showing optimal results for intermediate formation and cyclization, respectively .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) and mass spectrometry. For example, the tert-butyl group (1,1-dimethylethyl) shows distinct proton signals at δ 1.2–1.4 ppm (singlet, 9H) in ¹H NMR. IR spectroscopy can confirm ester carbonyl stretches (~1720 cm⁻¹). High-resolution MS (HRMS) provides exact mass verification (e.g., calculated [M+H]+ for C₁₁H₁₆N₂O₅: 261.27) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Recrystallization from ethanol or toluene is preferred due to the compound’s moderate solubility in polar solvents. For oily intermediates (e.g., azidomethyl derivatives), liquid-liquid extraction with CH₂Cl₂ followed by solvent evaporation under reduced pressure ensures purity. Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts in complex mixtures .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways during synthesis?

- Methodological Answer : Temperature and solvent polarity critically affect reaction outcomes. For example, elevated temperatures (>60°C) in DMF may promote undesired side reactions like azide decomposition. Kinetic studies using in-situ FTIR or LC-MS can monitor intermediate stability. Competing pathways (e.g., dimerization vs. cyclization) are minimized by maintaining strict stoichiometric control of NaN₃ and tert-butyl peroxide .

- Data Contradiction Analysis : reports higher yields with THF for cyclization, while suggests 1,4-dioxane as an alternative. Researchers should test solvent dielectric constants (ε) to optimize dipolar interactions in transition states .

Q. What mechanistic insights explain the role of the tert-butyl ester group in stabilizing intermediates?

- Methodological Answer : The bulky tert-butyl group sterically shields the ester carbonyl, reducing hydrolysis during acidic workup. Computational studies (DFT) show that the 1,1-dimethylethyl moiety lowers the energy barrier for cyclization by stabilizing charge-separated transition states. This is corroborated by comparing reaction rates with methyl or benzyl esters, which show higher susceptibility to degradation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffers (pH 1–13) at 40–60°C over 14 days, monitored via HPLC, reveal degradation kinetics. For example, the compound is stable in neutral conditions but undergoes ester hydrolysis at pH < 2 or >10. Thermal gravimetric analysis (TGA) identifies decomposition onset temperatures (~180°C), critical for storage recommendations .

Q. What applications exist for this compound in synthesizing heterocyclic frameworks?

- Methodological Answer : The pyrazole core serves as a precursor for triazolodiazepines (e.g., via Huisgen cycloaddition with alkynes) or fused polyheterocycles. For example, coupling with arylhydrazines under microwave irradiation yields pyrazolo-triazolo-diazepines with potential bioactivity. X-ray crystallography of derivatives confirms regioselectivity in ring formation .

Analytical and Contradiction Management

Q. How to resolve discrepancies in reported yields for similar synthetic protocols?

- Methodological Answer : Systematic variation of parameters (e.g., solvent purity, catalyst batch) identifies yield-limiting factors. For instance, trace moisture in DMF can hydrolyze intermediates, reducing azide availability. Replicating methods from and under inert (N₂) atmospheres improves consistency. Cross-validation using independent characterization (e.g., elemental analysis) ensures data reliability .

Q. What advanced techniques validate the compound’s role in biomineralization or materials science?

- Methodological Answer : GC-MS and FTIR detect adsorption of organic macromolecules (e.g., phenol derivatives) onto mineral surfaces when the compound is used as a template. shows that tert-butyl esters persist in mineral matrices, suggesting thermal stability. In-situ XRD tracks crystal growth modulation, highlighting applications in functional material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.